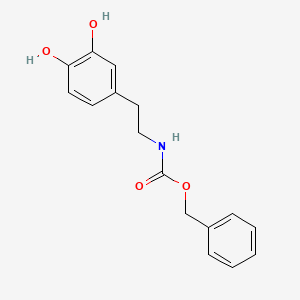
N-(Carbobenzyloxy)dopamine
Vue d'ensemble
Description
N-(Carbobenzyloxy)dopamine is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to a 3,4-dihydroxyphenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Carbobenzyloxy)dopamine typically involves the reaction of benzyl chloroformate with 3,4-dihydroxyphenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbamate group can be reduced to an amine under strong reducing conditions.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or strong nucleophiles.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
N-(Carbobenzyloxy)dopamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-(Carbobenzyloxy)dopamine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Neuroprotection: It may inhibit enzymes involved in neurodegeneration, such as monoamine oxidase.
Anti-inflammatory: It can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
- Benzyl 2,4-dihydroxyphenyl ketone
- Benzyl N-(3-hydroxypropyl)carbamate
- 2-Phenyl-2′,4′,6′-trihydroxyacetophenone
Uniqueness: N-(Carbobenzyloxy)dopamine is unique due to its specific combination of functional groups, which confer a distinct set of chemical reactivity and biological activity. The presence of both the benzyl carbamate and dihydroxyphenyl groups allows for diverse applications and mechanisms of action that are not commonly found in other similar compounds.
Propriétés
Formule moléculaire |
C16H17NO4 |
|---|---|
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
benzyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C16H17NO4/c18-14-7-6-12(10-15(14)19)8-9-17-16(20)21-11-13-4-2-1-3-5-13/h1-7,10,18-19H,8-9,11H2,(H,17,20) |
Clé InChI |
XEVWDUMEFJXJOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCC2=CC(=C(C=C2)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














